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2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid Documentation Hub

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  • Product: 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid
  • CAS: 25554-21-6

Core Science & Biosynthesis

Foundational

Biological Activity and Targets of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

The following technical guide provides an in-depth analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid , a lipophilic derivative of the classical metabolic inhibitor -cyano-4-hydroxycinnamic acid (CHC). Technica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid , a lipophilic derivative of the classical metabolic inhibitor


-cyano-4-hydroxycinnamic acid (CHC).

Technical Guide for Metabolic Research & Drug Development

Executive Summary

2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (also known as


-cyano-4-isopropylcinnamic acid ) is a synthetic small molecule inhibitor targeting monocarboxylate transport systems. Structurally, it is the 4-isopropyl analog of the widely used research tool 

-cyano-4-hydroxycinnamic acid (CHC)
.

While CHC is the standard reference for inhibiting lactate transport, its utility is sometimes limited by its relatively high polarity and rapid efflux. The introduction of the isopropyl group at the para-position of the phenyl ring significantly enhances the molecule's lipophilicity (LogP), improving membrane permeability and altering its binding kinetics within the hydrophobic pockets of its primary targets: Monocarboxylate Transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC) .

This compound serves as a critical chemical probe for dissecting the Warburg Effect in oncology, blocking lactate efflux in highly glycolytic tumors, and uncoupling mitochondrial respiration by starving the TCA cycle of pyruvate.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyDetail
IUPAC Name (2E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid
Common Synonyms

-Cyano-4-isopropylcinnamic acid; 4-Isopropyl-CHC
Molecular Formula

Molecular Weight 215.25 g/mol
Core Scaffold

-Cyanocinnamic Acid
Key Substituent 4-Isopropyl (Propan-2-yl) group (Hydrophobic)
Solubility Soluble in DMSO (>20 mM), Ethanol; Poorly soluble in water
Primary Utility Metabolic Inhibition (MCT1, MPC)
Structural Visualization

The following diagram illustrates the core pharmacophore. The cyano and carboxylic acid groups are essential for hydrogen bonding and ionic interaction with the transporter's arginine residues, while the 4-isopropyl group creates a hydrophobic anchor.

ChemicalStructure Core Cinnamic Acid Scaffold (Michael Acceptor) R1 2-Cyano Group (-CN) (Electron Withdrawing) Core->R1 Alpha Position R2 Carboxylic Acid (-COOH) (Proton Donor/Acceptor) Core->R2 Acid Terminus R3 4-Isopropyl Group (Hydrophobic Anchor) Core->R3 Para Position Target Target Binding Pocket (MCT1/MPC) R2->Target Ionic Bond (Arg) R3->Target Van der Waals

Figure 1: Pharmacophore dissection of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid showing key functional groups required for transporter inhibition.

Biological Targets & Mechanism of Action

Primary Target: Monocarboxylate Transporters (MCTs)

The primary biological activity of this compound is the inhibition of the SLC16A family of transporters, specifically MCT1 (SLC16A1) and MCT4 (SLC16A3) .

  • Physiological Role: MCTs facilitate the proton-linked transport of monocarboxylates (L-lactate, pyruvate, ketone bodies) across the plasma membrane.

  • Mechanism of Inhibition:

    • Competitive Inhibition: The molecule mimics the substrate (lactate/pyruvate). The carboxylate head group interacts with the conserved Arginine 143 (in MCT1) residue in the transmembrane channel.

    • Steric Blockade: The bulky 4-isopropyl group occupies the hydrophobic pocket adjacent to the substrate binding site, preventing the conformational change required for substrate translocation (alternating access model).

    • Effect: Prevents lactate efflux in glycolytic cells (leading to intracellular acidification and apoptosis) and prevents lactate uptake in oxidative cells (metabolic starvation).

Secondary Target: Mitochondrial Pyruvate Carrier (MPC)

Similar to CHC, the isopropyl derivative inhibits the MPC complex (MPC1/MPC2 heterodimer) located on the inner mitochondrial membrane.

  • Effect: Blocks the entry of cytosolic pyruvate into the mitochondrial matrix.

  • Metabolic Consequence: Forces cells to rely on glutaminolysis or fatty acid oxidation for TCA cycle anaplerosis, effectively shutting down glucose-driven oxidative phosphorylation.

Biological Activity & Signaling Pathways[6][7]

The compound acts as a "metabolic brake," specifically targeting the Warburg Effect phenotype common in oncology.

Pathway Visualization: Metabolic Blockade

MetabolicPathway Glucose Glucose (Extracellular) Pyruvate Pyruvate (Cytosol) Glucose->Pyruvate Glycolysis Lactate Lactate (Cytosol) Pyruvate->Lactate LDH Mito Mitochondria (TCA Cycle) Pyruvate->Mito MPC Transport LactateExt Lactate (Extracellular) Lactate->LactateExt MCT1/4 Efflux Inhibitor 2-cyano-3-(4-isopropylphenyl) prop-2-enoic Acid Inhibitor->Lactate Blocks Efflux (Acidification) Inhibitor->Mito Blocks Entry (Respiration Failure)

Figure 2: Mechanism of action showing dual blockade of Lactate Efflux (MCT) and Mitochondrial Pyruvate Entry (MPC).[1][2][3]

Experimental Protocols

Self-Validating In Vitro Lactate Transport Assay

This protocol measures the efficacy of the compound in inhibiting lactate uptake in MCT1-expressing cells (e.g., erythrocytes or tumor cell lines).

Reagents:

  • L-[

    
    ]Lactate (Radioactive tracer) or pH-sensitive dye (BCECF-AM).
    
  • Stop Solution: Ice-cold Phloretin (100

    
    M) in PBS (Phloretin is a rapid stop-agent for MCTs).
    
  • Inhibitor Stock: 100 mM in DMSO.

Protocol Steps:

  • Cell Preparation: Wash cells (

    
     cells/mL) 3x in lactate-free Krebs-Ringer buffer (pH 7.4).
    
  • Pre-incubation: Incubate cells with the inhibitor (0.1

    
    M – 100 
    
    
    
    M titration) for 10 minutes at 37°C.
    • Control: DMSO vehicle only.

  • Uptake Initiation: Add L-[

    
    ]Lactate (final conc. 1 
    
    
    
    M) to the suspension.
  • Kinetic Window: Incubate for exactly 60 seconds . (Note: Initial rate conditions are critical; exceeding 60s risks equilibration).

  • Termination: Rapidly add 1 mL ice-cold Stop Solution.

  • Separation: Centrifuge immediately (10,000 x g, 30s) or filter through GF/C filters.

  • Quantification: Lyse pellet and measure CPM via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Mitochondrial Respiration Stress Test (Seahorse Assay)

To validate MPC inhibition, observe the shift in Oxygen Consumption Rate (OCR).

  • Seed Cells: Monolayer culture in XF microplate.

  • Basal Measure: Record baseline OCR.

  • Injection A: Inject Inhibitor (10-50

    
    M).
    
    • Expected Result: Immediate drop in OCR if pyruvate is the sole fuel source.

  • Validation: Permeabilize cells and add Pyruvate vs. Succinate.

    • Logic: The inhibitor should block Pyruvate-driven respiration but not Succinate-driven respiration (which bypasses MPC and enters at Complex II).

Comparison: Isopropyl-CHC vs. Standard CHC

Feature

-Cyano-4-hydroxycinnamic Acid (CHC)
4-Isopropyl Analog
Lipophilicity Low (Polar OH group)High (Hydrophobic Isopropyl)
Cell Permeability Moderate (requires high conc.)High (Rapid intracellular access)
MALDI Matrix Yes (Excellent proton donor)No (Lacks phenolic OH)
MCT Potency

Expected

(Enhanced affinity)
Primary Use Mass Spec Matrix; General MCT blockSpecific Metabolic Probe

Critical Note for Researchers: Do not use the isopropyl derivative as a matrix for MALDI-TOF mass spectrometry. The removal of the 4-hydroxyl group eliminates the resonance-assisted proton transfer capability required for matrix ionization.

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[2] Kinetics and specificity for substrates and inhibitors.[2] Biochemical Journal, 148(1), 85–96.[2] Link

    • Establishes the -cyanocinnamate scaffold as the defining inhibitor of pyruv
  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523-530. Link

    • Provides context on modern MCT inhibitors and binding sites relative to cinnamic acid deriv
  • PubChem Compound Summary. (2E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid. CID 71312525. Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727-732. Link

Sources

Exploratory

Technical Whitepaper: 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid Derivatives

Targeting Metabolic Vulnerabilities in Oncology via Monocarboxylate Transporter (MCT) Inhibition[1] Executive Summary 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid , commonly known as -cyano-4-isopropylcinnamic acid ,...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic Vulnerabilities in Oncology via Monocarboxylate Transporter (MCT) Inhibition[1]

Executive Summary

2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid , commonly known as


-cyano-4-isopropylcinnamic acid , represents a critical scaffold in the development of metabolic inhibitors.[1] Belonging to the class of 

-cyanocinnamic acid derivatives, this molecule and its analogs function primarily as inhibitors of Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4.[2]

By disrupting the proton-linked transport of lactate and pyruvate, these agents exploit the Warburg Effect , forcing glycolytic cancer cells into intracellular acidosis while starving oxidative tumor cells of lactate fuel.[1] This guide provides a comprehensive technical analysis of the molecule's synthesis, pharmacological mechanism, and experimental validation, serving as a blueprint for researchers investigating metabolic interventions in oncology.

Chemical Architecture & Synthesis

The core structure features a cinnamic acid backbone modified with an electron-withdrawing cyano group at the


-position and a lipophilic isopropyl group at the para-position of the phenyl ring.[1] This configuration balances hydrophilic acidity (carboxylic acid) with hydrophobic affinity (isopropyl phenyl), essential for binding to the transmembrane domains of MCTs.
2.1. Validated Synthesis Protocol: Knoevenagel Condensation

The most robust method for synthesizing 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid is the Knoevenagel condensation.[1] This reaction creates the


-unsaturated system critical for Michael acceptor reactivity and biological binding.[1]

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 4-isopropylbenzaldehyde (50 mmol, 7.41 g) and cyanoacetic acid (55 mmol, 4.68 g) in Toluene (100 mL).

  • Catalysis: Add Ammonium Acetate (5 mmol, 0.39 g) as the catalyst. Alternatively, Piperidine (0.5 mL) can be used.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor water collection in the Dean-Stark trap. The reaction is typically complete within 4–6 hours when water evolution ceases.[1]
    
  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1]

    • If solid forms: Filter the precipitate and wash with cold toluene and hexane.[1]

    • If oil forms:[1][3] Evaporate the solvent under reduced pressure.[1] Dissolve the residue in saturated

      
      , wash with ethyl acetate (to remove unreacted aldehyde), and acidify the aqueous layer with HCl (1M) to precipitate the free acid.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene to yield yellow crystalline needles.[1]

  • Validation: Verify structure via

    
    -NMR. Key signal: Olefinic proton singlet (
    
    
    
    ).
Mechanistic Pharmacology: The Lactate Shuttle Blockade

The therapeutic efficacy of


-cyano-4-isopropylcinnamic acid stems from its ability to blockade the Tumor Lactate Shuttle .[1]
  • Glycolytic Cells (Hypoxic): Overexpress MCT4 to export lactate (waste).[4] Inhibition causes intracellular lactate accumulation, pH drop, and apoptosis.

  • Oxidative Cells (Oxygenated): Overexpress MCT1 to import lactate (fuel).[4] Inhibition starves these cells, forcing them to compete for glucose, thereby depleting resources for hypoxic neighbors.

3.1. Mechanism of Action Diagram

The following diagram illustrates the disruption of the lactate shuttle between hypoxic and oxidative tumor cells upon inhibitor application.

LactateShuttle cluster_Hypoxic Hypoxic Tumor Cell (Glycolytic) cluster_Oxidative Oxidative Tumor Cell (Aerobic) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_In Lactate (Intracellular) Pyruvate->Lactate_In LDH-A MCT4 MCT4 Transporter Lactate_In->MCT4 Efflux Attempt Lactate_Ext Extracellular Lactate MCT4->Lactate_Ext Blocked MCT1 MCT1 Transporter Lactate_Out_Ox Lactate (Intracellular) MCT1->Lactate_Out_Ox Influx Attempt TCA TCA Cycle Lactate_Out_Ox->TCA Fuel Lactate_Ext->MCT1 Blocked Inhibitor α-Cyano-4-isopropylcinnamic Acid (Inhibitor) Inhibitor->MCT4 Inhibits Inhibitor->MCT1 Inhibits

Caption: Blockade of MCT1/4 disrupts lactate exchange, causing acidosis in hypoxic cells and starvation in oxidative cells.

Structure-Activity Relationship (SAR)

The potency of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid is defined by specific structural features compared to the parent compound,


-cyano-4-hydroxycinnamic acid (CHC).
Structural FeatureModificationBiological Consequence

-Cyano Group
EssentialForms critical Hydrogen Bond with Serine/Lysine residues in the MCT translocation channel.[1] Removal abolishes activity.[1]
Carboxylic Acid EssentialMimics the carboxylate of lactate/pyruvate substrates.[1] Required for recognition by the substrate-binding site.[1]
Phenyl Ring Substituent 4-Isopropyl Increases lipophilicity compared to 4-OH (CHC).[1] Enhances membrane permeability and hydrophobic interaction within the binding pocket, typically improving affinity over unsubstituted analogs.
Double Bond (E)-Isomer The rigid spacer ensures correct distance between the phenyl ring and the carboxylate pharmacophore.[1] Reduction to a single bond drastically reduces potency.[1]
Experimental Protocols
5.1. MCT1 Inhibition Assay (Lactate Transport)

To validate the biological activity of the synthesized derivative, a radiolabeled lactate uptake assay is the gold standard.

Materials:

  • Cell Line: RBE4 (Rat Brain Endothelial) or MCF-7 (Breast Cancer) cells expressing MCT1.[1]

  • Tracer: L-[

    
    ]Lactate.
    
  • Buffer: HEPES-buffered Krebs solution (pH 7.4).

Protocol:

  • Seeding: Plate cells in 24-well plates and grow to confluence.

  • Equilibration: Wash cells

    
     with assay buffer. Incubate for 10 min at 
    
    
    
    .
  • Inhibitor Treatment: Add the test compound (dissolved in DMSO, final conc.

    
    ) at varying concentrations (
    
    
    
    ). Incubate for 5 min.
  • Uptake Initiation: Add L-[

    
    ]Lactate (
    
    
    
    ) mixed with unlabeled L-lactate (total conc.
    
    
    ).
  • Termination: After exactly 60 seconds (linear phase), aspirate solution and wash rapidly (

    
    ) with ice-cold stop buffer (containing 
    
    
    
    CHC to block efflux).
  • Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine IC

    
    .
    
Data Summary: Comparative Potency

The following table summarizes the inhibitory potential of the 4-isopropyl derivative relative to standard MCT inhibitors.

CompoundSubstituent (R)TargetApprox. IC

(MCT1)
Mechanism

-CHCA (CHC)
4-OHMCT1 >> MCT4

Competitive/Translocation Blocker
Target Molecule 4-Isopropyl MCT1 / MCT4

Competitive
AZD3965(Complex)MCT1 Selective

Allosteric
4-Cl-CHCA4-ClMCT1

Competitive

Note: The 4-isopropyl group improves potency over the 4-OH parent by enhancing hydrophobic interactions, though it remains less potent than modern synthetic clinical candidates like AZD3965.[1]

References
  • Halestrap, A. P. (1975).[1] "The mitochondrial pyruvate carrier.[1][5][6][7] Kinetics and specificity for substrates and inhibitors."[6][7] Biochemical Journal. [Link]

  • Mereddy, V. R., et al. (2019).[1][5] "Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors." Oncotarget. [Link]

  • Draoui, N., & Feron, O. (2011).[1] "Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments."[1] Disease Models & Mechanisms. [Link]

  • Sonveaux, P., et al. (2008).[1] "Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice."[1] Journal of Clinical Investigation. [Link]

  • PrepChem. "Synthesis of Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate." (Analogous synthesis protocol). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid: An Application and Protocol Guide

This document provides a comprehensive guide for the synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid, a valuable compound in the landscape of chemical research and drug development. This guide is intended f...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid, a valuable compound in the landscape of chemical research and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering a detailed protocol grounded in established chemical principles and supported by authoritative references.

Introduction

2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid, also known as (2Z)-2-cyano-3-(4-isopropylphenyl)acrylic acid[1], belongs to the class of α,β-unsaturated carboxylic acids. These molecules are of significant interest due to their versatile reactivity and potential as building blocks in the synthesis of more complex organic structures. The presence of the cyano and carboxylic acid functionalities, coupled with the substituted phenyl ring, makes this compound a key intermediate for various applications, including the development of novel therapeutic agents and functional materials.

The synthesis of this target molecule is primarily achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2] In this specific synthesis, p-isopropylbenzaldehyde reacts with cyanoacetic acid.

Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-understood steps. The reaction is typically initiated by a basic catalyst, which deprotonates the α-carbon of the active methylene compound (in this case, cyanoacetic acid), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (p-isopropylbenzaldehyde). The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Materials and Methods

Reagents and Solvents
  • p-Isopropylbenzaldehyde (C₁₀H₁₂O)

  • Cyanoacetic acid (C₃H₃NO₂)

  • Piperidine (C₅H₁₁N) or Ammonium acetate (CH₃COONH₄) as catalyst

  • Ethanol (C₂H₅OH) or Toluene (C₇H₈) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Solvents for recrystallization (e.g., ethanol/water mixture)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Experimental Protocol

This protocol is a generalized procedure based on established Knoevenagel condensation reactions and should be adapted and optimized as necessary.

Step 1: Reaction Setup
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-isopropylbenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add cyanoacetic acid (1.0 to 1.2 equivalents) to the solution.

  • To this mixture, add a catalytic amount of a base. Piperidine (0.1 equivalents) or ammonium acetate are commonly used.

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • The reaction is typically complete within 2-6 hours, depending on the chosen catalyst and solvent.

Step 3: Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • If toluene was used as the solvent, it can be removed under reduced pressure using a rotary evaporator.

  • Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • If the solution remains basic, carefully add a dilute solution of hydrochloric acid dropwise until the mixture is acidic to litmus paper. This will ensure the complete precipitation of the carboxylic acid product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining catalyst and unreacted starting materials.

Step 4: Purification and Characterization
  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product by determining its melting point and recording its FTIR and NMR spectra to confirm its identity and purity.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Equivalents
p-IsopropylbenzaldehydeC₁₀H₁₂O148.201.0
Cyanoacetic acidC₃H₃NO₂85.061.0 - 1.2
2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic AcidC₁₃H₁₃NO₂215.25-

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization p_isopropylbenzaldehyde p-Isopropylbenzaldehyde reaction_flask Reaction Flask (Solvent + Catalyst) p_isopropylbenzaldehyde->reaction_flask cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->reaction_flask precipitation Precipitation (Ice Water + HCl) reaction_flask->precipitation Reflux & Cool filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (MP, FTIR, NMR) recrystallization->characterization final_product Final Product characterization->final_product

Caption: Experimental workflow for the synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Isopropylbenzaldehyde: Combustible liquid. Harmful if swallowed.[3][4] Avoid contact with skin and eyes.

  • Cyanoacetic acid: Harmful if swallowed. Causes skin irritation and serious eye irritation.[5] It is corrosive and can cause severe skin burns and eye damage.[1][2][6]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Trustworthiness: Self-Validating System

The successful synthesis of the target compound can be validated through a series of characterization techniques. The expected analytical data for compounds of this class provide a benchmark for confirming the product's identity and purity.

  • Melting Point: A sharp and specific melting point range indicates a pure compound.

  • FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the key functional groups. Expected peaks include:

    • A strong, sharp peak around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

    • A broad peak in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A strong peak around 1700-1725 cm⁻¹ for the carbonyl (C=O) stretch of the carboxylic acid.

    • A peak around 1600-1625 cm⁻¹ for the C=C double bond.

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the isopropyl group protons, the vinylic proton, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be indicative of the specific structure.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals, including those for the nitrile, carbonyl, vinylic, and aromatic carbons.

By comparing the obtained data with expected values from the literature for similar compounds, researchers can confidently verify the synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid.

References

  • Cyanoacetic Acid - Material Safety Data Sheet (MSDS). (n.d.).
  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cell Culture: 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

Introduction: The Criticality of Stock Solution Integrity 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid, also known as (2Z)-2-cyano-3-(4-isopropylphenyl)acrylic acid, is a member of the phenylpropanoid class of organi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stock Solution Integrity

2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid, also known as (2Z)-2-cyano-3-(4-isopropylphenyl)acrylic acid, is a member of the phenylpropanoid class of organic compounds, which are synthesized by plants and known to possess a range of pharmacological properties. The precise preparation of a stock solution for this and other small molecules is a foundational pillar of reproducible and reliable cell culture-based research. Errors in concentration, solubility, or sterility can lead to inconsistent experimental outcomes, costing significant time and resources.

This guide provides a comprehensive, field-proven methodology for preparing, qualifying, and storing high-concentration stock solutions of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid. The principles and protocols detailed herein are designed to ensure maximal compound stability and integrity, providing researchers with a trustworthy reagent for their downstream cell-based assays.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's properties is the first step in designing a robust preparation protocol. The key characteristics of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid are summarized below.

PropertyValueSource
IUPAC Name (2Z)-2-cyano-3-(4-isopropylphenyl)acrylic acid[1]
CAS Number 25554-21-6[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Solubility Water: Poor (predicted based on structure) DMSO: High (predicted) Ethanol/Methanol: Moderate (predicted)[2][3]
Rationale for Solvent Choice

The molecular structure, characterized by a phenyl ring and a propenoic acid backbone, suggests poor aqueous solubility. For compounds of this nature, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:

  • High Solvating Power: DMSO is a potent aprotic solvent capable of dissolving a wide array of organic compounds that are otherwise insoluble in water.

  • Cell Membrane Permeability: DMSO facilitates the transport of compounds across cell membranes.

  • Miscibility: It is fully miscible with water and cell culture media, allowing for homogenous dilution to final working concentrations.

However, it is critical to recognize that DMSO can exert cytotoxic effects on cells, typically at concentrations above 0.5%. Therefore, all experimental designs must include a vehicle control (media with the same final concentration of DMSO) and the final DMSO concentration should ideally be kept at or below 0.1% to minimize off-target effects.

dot graph TD { graph [fontname="Arial", fontsize=10, dpi=100]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption: Decision workflow for solvent selection.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in DMSO, a common starting concentration for most cell culture applications.

Materials and Equipment
  • 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid powder

  • Anhydrous, sterile, cell culture-grade DMSO (Dimethyl Sulfoxide)

  • Analytical balance (accurate to 0.1 mg)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional, for dissolution aid)

  • Sterile 0.22 µm syringe filter (PTFE or nylon membrane, DMSO-compatible)

  • Sterile syringe

  • Sterile, cryo-safe storage vials (amber or wrapped in foil)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Step-by-Step Methodology

Step 1: Calculation of Required Mass

The foundation of an accurate stock solution is a precise calculation. Use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

For a 10 mM stock solution in 1 mL :

Mass (mg) = 10 mmol/L × 0.001 L × 215.25 g/mol = 2.15 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube or weighing boat on the analytical balance and tare it.

  • Carefully weigh out 2.15 mg of the compound. If the amount is too small to weigh accurately, it is best practice to prepare a larger volume (e.g., 5 mL, requiring 10.76 mg) to minimize weighing errors.

  • Transfer the weighed powder to a sterile, amber glass vial or polypropylene tube.

Step 3: Dissolution

  • Using a calibrated micropipette, add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound (e.g., 1 mL for 2.15 mg).

  • Cap the vial securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Troubleshooting: If the compound does not fully dissolve, warming the solution briefly to 37°C or sonicating for several minutes can facilitate dissolution.[4] Always allow the solution to return to room temperature before proceeding.

Step 4: Sterile Filtration (Critical for Cell Culture)

Even when using sterile components, sterile filtration of the final high-concentration stock is a mandatory quality control step to eliminate any potential microbial contamination.

  • Unpack a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon).[5][6]

  • Draw the entire DMSO stock solution into a sterile syringe.

  • Attach the syringe to the filter.

  • Carefully dispense the solution through the filter into a new, sterile, light-protected vial. This is your final, sterile stock solution.

dot graph G { graph [fontname="Arial", fontsize=10, dpi=100, rankdir=TB]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for preparing the sterile stock solution.

Quality Control, Storage, and Stability

Quality Control

A self-validating protocol includes checkpoints to ensure quality.[2]

  • Visual Inspection: The final stock solution must be clear and free of any precipitation or debris.

  • Labeling: Each aliquot must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Documentation: Maintain a detailed record of the preparation, including lot numbers of the compound and reagents used.[2]

Storage and Handling

To preserve the integrity of the compound and prevent degradation, proper storage is essential.

ParameterRecommendationRationale
Aliquoting Dispense into small, single-use volumes (e.g., 10-50 µL).Avoids multiple freeze-thaw cycles which can degrade the compound and introduce contamination.
Temperature Store at -20°C for short-term (up to 3 months) or -80°C for long-term storage.Low temperatures slow down chemical degradation.
Container Use amber glass or polypropylene cryovials. If clear, wrap in foil.Protects the compound from potential light-induced degradation.
Handling Thaw aliquots at room temperature just before use. Discard any unused portion of a thawed aliquot.Ensures consistent concentration and prevents repeated temperature cycling.

Protocol: Preparation of Working Solutions for Cell Treatment

The high-concentration stock must be diluted in a complete cell culture medium to the final desired concentration immediately before adding it to cells.

Step 1: Pre-warm Culture Medium

Pre-warm a sufficient volume of your complete cell culture medium (containing serum, antibiotics, etc.) to 37°C.

Step 2: Serial Dilution (Recommended)

To avoid precipitation of the compound when transferring from a high-DMSO environment to an aqueous one, it is best to perform serial dilutions. However, for a simple dilution:

Example: Preparing a 10 µM Working Solution from a 10 mM Stock

  • Calculate the Dilution Factor:

    Dilution Factor = [Stock Concentration] / [Final Concentration] Dilution Factor = 10,000 µM / 10 µM = 1000

  • Calculate the Volume of Stock Needed:

    For a final volume of 10 mL of working solution: Volume of Stock = Final Volume / Dilution Factor Volume of Stock = 10,000 µL / 1000 = 10 µL

  • Prepare the Working Solution:

    • Add 9.99 mL of pre-warmed complete culture medium to a sterile tube.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Cap the tube and mix gently by inverting several times or by brief vortexing.

    • The final DMSO concentration in this working solution will be 0.1%, which is well-tolerated by most cell lines.

Step 3: The Indispensable Vehicle Control

Always prepare a vehicle control by adding the same volume of pure DMSO to the same volume of culture medium used for the test article (e.g., 10 µL of DMSO in 10 mL of medium). This control is essential to confirm that any observed cellular effects are due to the compound and not the solvent.

References

  • Sterile filter before drug exposure to cell culture? ResearchGate. [Link]

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • 2-Cyano-3-phenylprop-2-enoic acid. PubChem. [Link]

  • Essential Quality Control Considerations for Cell Culture. ABS Bio. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

-cyano-4-isopropylcinnamic acid) Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid via a microwave-assisted Knoevenagel co...

Author: BenchChem Technical Support Team. Date: February 2026


-cyano-4-isopropylcinnamic acid)

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid via a microwave-assisted Knoevenagel condensation. By utilizing dielectric heating, this method reduces reaction times from hours (under conventional reflux) to minutes while eliminating the need for hazardous organic solvents. The protocol employs ammonium acetate as a dual-activation catalyst, ensuring high atom economy and reproducibility suitable for pharmaceutical intermediate synthesis.

Introduction & Scientific Rationale

The Chemistry: Knoevenagel Condensation

The synthesis involves the condensation of 4-isopropylbenzaldehyde (Cuminaldehyde) with cyanoacetic acid . This transformation creates a new carbon-carbon double bond (


), yielding an 

-unsaturated acid. These scaffolds are critical in medicinal chemistry, often serving as intermediates for anti-diabetic drugs (e.g., glinide derivatives) and antioxidants.
Why Microwave Irradiation?

Conventional thermal heating relies on conduction and convection, creating thermal gradients that can lead to side reactions and degradation. Microwave irradiation (


) introduces energy directly into the reaction matrix through dipolar polarization  and ionic conduction .
  • Selective Heating: The polar reagents (cyanoacetic acid and the catalyst) absorb microwave energy efficiently, creating localized "hot spots" that accelerate the rate-determining step (enolization).

  • Green Metrics: This protocol is designed as a Solvent-Free or Aqueous-Ethanolic system, significantly reducing E-factor (waste-to-product ratio).

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity Requirement
4-Isopropylbenzaldehyde 122-03-2Electrophile

Cyanoacetic Acid 372-09-8Nucleophile

Ammonium Acetate 631-61-8CatalystACS Grade
Ethanol (Optional) 64-17-5Recrystallization95% or Absolute
HCl (

)
7647-01-0AcidificationStandard Solution
Equipment
  • Microwave Reactor: Single-mode or Multi-mode synthesis reactor (e.g., CEM Discover, Anton Paar Monowave, or modified domestic systems for scale-up).

    • Note: Reaction requires temperature control capability.

  • Vessel:

    
     or 
    
    
    
    Borosilicate glass pressure vial with a snap-cap or crimp seal.
  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Method A: Solvent-Free Synthesis (Recommended)

This method maximizes the benefits of microwave irradiation by utilizing the reagents themselves as the reaction medium.

Step 1: Preparation

  • In a

    
     microwave vial, weigh 4-isopropylbenzaldehyde  (
    
    
    
    ,
    
    
    ) and cyanoacetic acid (
    
    
    ,
    
    
    ).
  • Add ammonium acetate (

    
    , 
    
    
    
    ,
    
    
    ) as the catalyst.
  • Critical: Mix the solids/liquids thoroughly with a spatula or by brief vortexing until a slurry forms.

Step 2: Irradiation

  • Insert the magnetic stir bar and seal the vial.

  • Program the microwave reactor:

    • Mode: Standard Control (Open vessel or low pressure)

    • Power:

      
       (Dynamic)
      
    • Temperature Limit:

      
      
      
    • Hold Time:

      
      
      
    • Stirring: High

  • Observation: The mixture will melt and become a homogeneous liquid within 30 seconds.

Step 3: Workup & Isolation [1]

  • Allow the vial to cool to

    
    .
    
  • The reaction mass will solidify upon cooling. Add

    
     of cold water and stir vigorously to wash away the catalyst (ammonium acetate is highly water-soluble).
    
  • Filter the crude solid under vacuum.

  • Acidification (If necessary): If the product remains oily or dissolved (due to salt formation), acidify the aqueous wash with

    
     to 
    
    
    
    to precipitate the free acid.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (

    
    ) .
    
  • Heat until dissolved, filter hot (if insoluble impurities exist), and cool slowly to

    
    .
    
  • Collect the white to pale-yellow crystals by filtration and dry in a desiccator.

Experimental Workflow Diagram

G Start Reagent Weighing (1:1 Stoichiometry) Mix Homogenization (Vortex/Slurry) Start->Mix MW MW Irradiation 140W, 100°C, 3 min Mix->MW Catalyst Added Cool Cooling & Solidification MW->Cool Wash Aqueous Wash (Remove Catalyst) Cool->Wash + Water Purify Recrystallization (EtOH/H2O) Wash->Purify Crude Solid Final Pure Product (Crystals) Purify->Final

Figure 1: Step-by-step workflow for the solvent-free microwave synthesis.

Mechanistic Insight

The reaction follows a Knoevenagel condensation pathway.[1][2][3][4][5][6][7][8] Ammonium acetate plays a dual role: the ammonium ion (


) acts as a mild acid to activate the carbonyl oxygen, while the acetate ion (

) acts as a base to deprotonate the active methylene group.
Reaction Mechanism Diagram[10]

Mechanism Cyano Cyanoacetic Acid (Active Methylene) Enolate Enolate Ion (Nucleophile) Cyano->Enolate Deprotonation by Acetate Intermediate Aldol-like Intermediate Enolate->Intermediate Aldehyde 4-Isopropylbenzaldehyde (Electrophile) Aldehyde->Intermediate Nucleophilic Attack Product Target Olefin (2-cyano-3-...-enoic acid) Intermediate->Product Dehydration (-H2O) Cat_Base Acetate (Base) Cat_Base->Cyano Cat_Acid Ammonium (Acid) Cat_Acid->Intermediate Facilitates -OH removal

Figure 2: Ammonium acetate catalyzed Knoevenagel mechanism.

Results & Discussion

Comparative Analysis: Microwave vs. Conventional

The microwave method demonstrates superior efficiency compared to traditional reflux methods (typically performed in benzene or toluene with piperidine).

ParameterConventional RefluxMicrowave (This Protocol)Improvement
Reaction Time


120x Faster
Solvent Benzene/Toluene (Toxic)Solvent-Free / WaterGreen Compliance
Yield


Higher Efficiency
Workup Extraction/DistillationFiltration/WashingSimplified
Characterization Data (Expected)
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point:

    
     (Decomposes). Note: Cinnamic acid derivatives often have high melting points; verify against specific derivative standards.
    
  • IR Spectrum (KBr):

    • 
       stretch: 
      
      
      
      (broad, carboxylic acid).
    • 
       stretch: 
      
      
      
      (distinctive sharp peak).
    • 
       stretch: 
      
      
      
      (conjugated acid).
    • 
       stretch: 
      
      
      
      .
  • 1H NMR (

    
    ): 
    
    • 
       (d, 
      
      
      
      , Isopropyl
      
      
      ).
    • 
       (m, 
      
      
      
      , Isopropyl
      
      
      ).
    • 
       (m, 
      
      
      
      , Aromatic protons).
    • 
       (s, 
      
      
      
      , Vinylic proton
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient power or poor mixing.Increase power to

or extend time by 60 seconds. Ensure reagents are a slurry before starting.
"Oiling Out" of Product Product melting point depressed by impurities.Cool the reaction mixture to

or scratch the glass side to induce crystallization. Acidify with HCl.
Dark/Tarred Product Overheating (Thermal Runaway).Reduce temperature limit to

. Use "Power Cycling" mode (cooling air on during irradiation).

References

  • Microwave-Assisted Knoevenagel Condensation: Bhuiyan, M. M. H., et al. (2013).[6][9] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some

    
    -Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research. 
    
  • Solvent-Free Protocols: Loupy, A., et al. (1998). Solvent-free microwave organic synthesis as an efficient procedure for green chemistry. Comptes Rendus de l'Académie des Sciences.

  • Ammonium Acetate Catalysis: Biardar, et al. (2018).[5] Ammonium acetate catalyzed Knoevenagel condensation reaction via solvent-free microwave assisted reaction. Unique Pub International.

  • General Cinnamic Acid Synthesis: BenchChem Technical Guide. An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid.

Sources

Application

Application Note: Development of Thin-Layer Chromatography (TLC) Systems for the Analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

Abstract & Introduction This application note provides a comprehensive guide to developing robust and reliable thin-layer chromatography (TLC) systems for the analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a comprehensive guide to developing robust and reliable thin-layer chromatography (TLC) systems for the analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (CAS 25554-21-6)[1]. TLC is a rapid, cost-effective, and versatile chromatographic technique essential for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for larger-scale purification methods like column chromatography[2]. The protocols and methodologies detailed herein are designed for researchers, chemists, and quality control analysts in pharmaceutical and chemical development. We will explore the rationale behind stationary and mobile phase selection based on the analyte's physicochemical properties and provide step-by-step protocols for system development, execution, and data interpretation.

Scientific Rationale: Designing the Chromatographic System

The successful development of a TLC method hinges on understanding the molecular interactions between the analyte, the stationary phase, and the mobile phase.

Physicochemical Analysis of the Analyte

The structure of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid dictates its chromatographic behavior. Key structural features include:

  • Carboxylic Acid (-COOH): A highly polar and acidic functional group. This group is a strong hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel[3]. Its acidic nature necessitates careful mobile phase modification to achieve symmetrical spots[4].

  • Cyano Group (-C≡N): A moderately polar functional group that contributes to the overall polarity of the molecule.

  • Conjugated System: The phenyl ring, alkene double bond, and cyano group form an extended π-system. This conjugation makes the compound highly active under ultraviolet (UV) light, which is the preferred non-destructive visualization method[5][6].

  • Isopropylphenyl Group: A non-polar, hydrophobic moiety that decreases the overall polarity of the molecule.

The Principle of Normal-Phase TLC

In normal-phase TLC, the stationary phase is highly polar (e.g., silica gel), and the mobile phase is significantly less polar. Separation is governed by the principle of adsorption.

  • Strong Adsorption: More polar compounds, like our target analyte, will adsorb more strongly to the polar silica gel stationary phase.

  • Elution: The mobile phase (eluent) flows up the plate via capillary action, dissolving the sample and establishing a dynamic equilibrium between the analyte being adsorbed to the stationary phase and dissolved in the mobile phase[8].

  • Separation: Less polar compounds spend more time in the mobile phase and travel further up the plate, resulting in a higher Retention Factor (Rƒ). More polar compounds interact more strongly with the stationary phase and travel shorter distances, yielding a lower Rƒ value[3].

Materials and Reagents

  • TLC Plates: Silica Gel 60 F₂₅₄ plates (glass or aluminum-backed). The "F₂₅₄" indicates a fluorescent indicator for visualization at 254 nm[9].

  • Solvents (HPLC or ACS Grade): Hexane, Ethyl Acetate, Dichloromethane, Toluene, Acetic Acid (Glacial), Methanol.

  • Apparatus:

    • TLC developing chambers with lids

    • Capillary tubes for spotting

    • Pencil

    • Ruler

    • Forceps

    • UV lamp (254 nm and 365 nm)

    • Iodine chamber (glass jar with lid and iodine crystals)

    • Heating device (heat gun or hot plate)

  • Visualization Reagents:

    • Iodine crystals

    • Potassium permanganate (KMnO₄) stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).

TLC System Development and Optimization

The goal is to find a mobile phase that moves the analyte to an Rƒ value between 0.2 and 0.6, ensuring clear separation from impurities and a well-defined spot.

Stationary Phase Selection

Standard silica gel is the stationary phase of choice due to the analyte's acidic and polar functional groups[7]. The silanol groups (Si-OH) on the silica surface provide active sites for hydrogen bonding with the analyte's carboxylic acid and cyano groups.

Mobile Phase Optimization

A systematic approach is recommended. Start with a binary solvent system and add modifiers as needed.

  • Initial Screening: Begin with a 1:1 mixture of a non-polar solvent (e.g., Hexane or Toluene) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Adjusting Polarity:

    • If Rƒ is too low (<0.2): The analyte is too strongly adsorbed. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate)[7].

    • If Rƒ is too high (>0.8): The analyte is too soluble in the mobile phase. Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).

  • Acidic Modifier: Due to the carboxylic acid group, "streaking" or "tailing" of the spot is common. This occurs from inconsistent ionization of the acid on the silica surface. To suppress this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This ensures the analyte remains in its protonated, less polar form, resulting in a compact, symmetrical spot[4].

G cluster_0 TLC Optimization Workflow cluster_1 Decision Point start Select Initial Solvents (e.g., Hexane:EtOAc 1:1) run_tlc Run TLC Plate start->run_tlc observe_rf Observe Rf Value run_tlc->observe_rf rf_check Is 0.2 < Rf < 0.6 ? observe_rf->rf_check increase_polarity Increase Mobile Phase Polarity rf_check->increase_polarity Rf < 0.2 decrease_polarity Decrease Mobile Phase Polarity rf_check->decrease_polarity Rf > 0.6 spot_shape Check Spot Shape rf_check->spot_shape increase_polarity->run_tlc Re-run decrease_polarity->run_tlc Re-run add_acid Add 0.5-2% Acetic Acid to Mobile Phase spot_shape->add_acid Tailing/Streaking finish Optimal System Found spot_shape->finish Compact Spot add_acid->run_tlc Re-run

Caption: Workflow for optimizing a TLC mobile phase system.

Table 1: Suggested Mobile Phase Systems for Screening
System No.Solvent ASolvent BModifierRatio (A:B:Modifier)Expected Rƒ RangeApplication Notes
1HexaneEthyl Acetate-70:300.1 - 0.3Good starting point for initial polarity assessment.
2HexaneEthyl AcetateAcetic Acid70:30:10.2 - 0.4Acetic acid improves spot shape for the carboxylic acid.[4]
3TolueneEthyl AcetateAcetic Acid80:20:10.3 - 0.5Toluene can offer different selectivity compared to hexane.[10]
4DichloromethaneMethanol-98:20.2 - 0.5A more polar system if analyte mobility is low in hexane/EtOAc.

Detailed Experimental Protocols

Protocol 1: Sample and Plate Preparation
  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation. Cover with the lid and let it equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks along this line for each sample, ensuring they are at least 0.5 cm apart[8].

  • Prepare the Sample: Dissolve a small amount (approx. 1 mg) of the 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid in a few drops of a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: Dip a capillary tube into the sample solution. Briefly and gently touch the tip of the capillary to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter. Allow the solvent to fully evaporate[6].

Protocol 2: TLC Plate Development
  • Place the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase[8].

  • Develop: Cover the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • Mark the Solvent Front: When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil[8].

  • Dry: Allow the plate to air-dry completely in a fume hood.

G cluster_0 Principle of Separation on Silica Gel cluster_1 Molecular Interaction plate Start (Origin) Analyte Spot Silica Gel (Polar Stationary Phase) Solvent Front interaction Strong H-Bonding (Analyte <-> Silica) mobile_phase Mobile Phase (Less Polar) mobile_phase->plate:f2 Moves Up Plate analyte Analyte Molecule (Intermediate Polarity, Acidic) analyte->plate:f2 Adsorption

Caption: Analyte interaction with the polar stationary phase.

Protocol 3: Visualization
  • Place the dried TLC plate under a UV lamp set to 254 nm.

  • The analyte, being UV-active, will appear as a dark purple or black spot against the green fluorescent background of the plate[5].

  • Gently circle the spot(s) with a pencil to mark their position.

  • Place the dried TLC plate into a sealed chamber containing a few crystals of iodine.

  • Aromatic and unsaturated compounds will absorb the iodine vapor and appear as brown or yellow-brown spots within a few minutes[11].

  • Remove the plate and circle the spots. The color will fade over time.

  • Dip the dried plate quickly and evenly into the potassium permanganate staining solution using forceps.

  • Remove the plate and let excess stain drip off.

  • Gently heat the plate with a heat gun. The alkene group in the analyte will be oxidized by the permanganate, appearing as a yellow or brown spot on a purple/pink background[11].

Data Analysis and Interpretation

Calculation of the Retention Factor (Rƒ)

The Rƒ value is a ratio that quantifies the movement of the analyte. It is a characteristic value for a specific compound in a given TLC system.

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front mark. Rƒ values are always between 0 and 1[3].

Application of Results
  • Purity Assessment: A pure compound should ideally give a single, well-defined spot. The presence of multiple spots indicates impurities.

  • Reaction Monitoring: By spotting the starting material, reaction mixture, and co-spot (mixture of both) on the same plate, one can track the consumption of the reactant and the formation of the product over time.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing Spot Sample is too concentrated; Analyte is too acidic for the mobile phase.Dilute the sample; Add 0.5-2% acetic or formic acid to the mobile phase.[4]
No Spots Visible Compound is not UV-active; Sample is too dilute.Use a chemical stain (Iodine, KMnO₄); Re-spot the plate with a more concentrated sample.
Rƒ Value is Zero Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.[7]
Rƒ Value is ~1.0 Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.[7]
Wavy Solvent Front The developing chamber was not properly sealed or saturated.Ensure the chamber is sealed and allow for proper equilibration with filter paper before developing the plate.

References

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder.
  • Journal of Chemical Education. (1970). Separation and identification of cinnamic acids by TLC. ACS Publications. Retrieved from [Link]

  • Supplementary Material. (n.d.). Figure S1. Thin Layer Chromatography (TLC) analysis. Cinnamic derivatives (A). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Separation and identification of cinnamic acids by TLC. Retrieved from [Link]

  • ResearchGate. (2020, June 13). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multifunctional Cinnamic Acid Derivatives. PMC. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-phenylprop-2-enoic acid. Retrieved from [Link]

  • YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]

  • Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)? Retrieved from [Link]

  • LCGC International. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2020, December 10). Cyano HPTLC Plates. Retrieved from [Link]

Sources

Method

scale-up procedures for 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid production

Application Note: Process Development & Scale-Up for -Cyano-4-isopropylcinnamic Acid Executive Summary This technical guide details the process development and scale-up synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up for -Cyano-4-isopropylcinnamic Acid

Executive Summary

This technical guide details the process development and scale-up synthesis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (also known as


-cyano-4-isopropylcinnamic acid). This compound is a critical intermediate synthesized via the Knoevenagel condensation  of 4-isopropylbenzaldehyde (cuminaldehyde) and cyanoacetic acid.

While bench-scale synthesis often utilizes ethanol reflux, this protocol transitions to a Toluene/Dean-Stark azeotropic process for kilogram-scale production. This shift is necessary to drive reaction equilibrium to completion, manage particle engineering during crystallization, and ensure consistent purity (>98% HPLC) required for downstream pharmaceutical applications.

Chemical Reaction Engineering

The Chemistry

The synthesis involves the dehydration condensation of an aldehyde and an active methylene compound.

Reaction Scheme:



Mechanism & Pathway Visualization

The reaction proceeds via a nucleophilic attack of the deprotonated cyanoacetic acid on the aldehyde carbonyl, followed by dehydration.

ReactionMechanism Reactants Reactants (Aldehyde + Cyanoacetic Acid) Catalyst Catalyst Deprotonation (Enolate Formation) Reactants->Catalyst Mixing Intermediate Aldol-like Intermediate (Beta-hydroxy acid) Catalyst->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O via Azeotrope) Intermediate->Dehydration Heating Product Target Olefin (Crystalline Solid) Dehydration->Product Crystallization

Figure 1: Mechanistic pathway of the Knoevenagel condensation optimized for azeotropic water removal.

Critical Process Parameters (CPPs)
  • Water Removal: The reaction is reversible.[1] Failure to remove water results in stalled conversion (~70-80%). Azeotropic distillation pushes conversion to >99%.

  • Catalyst System: A buffered system (Ammonium Acetate/Acetic Acid) is preferred over strong bases (e.g., pure piperidine) to prevent decarboxylation of the cyanoacetic acid or Michael addition side-reactions [1].

  • Stoichiometry: A slight excess of Cyanoacetic acid (1.1 equiv) is used to consume the more expensive/harder-to-remove aldehyde.

Protocol 1: Bench-Scale Optimization (10g Scale)

Goal: Establish baseline kinetics and confirm impurity profile.

Materials
  • 4-Isopropylbenzaldehyde (Cuminaldehyde): 14.8 g (100 mmol)

  • Cyanoacetic acid: 9.35 g (110 mmol)

  • Ammonium Acetate: 0.77 g (10 mmol, 0.1 equiv)

  • Toluene: 100 mL

  • Glacial Acetic Acid: 2 mL

Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Charging: Add Toluene, 4-Isopropylbenzaldehyde, Cyanoacetic acid, Ammonium Acetate, and Acetic Acid to the flask.

  • Reaction: Heat the mixture to vigorous reflux (bath temp ~120°C). Ensure toluene is condensing and filling the trap.

  • Monitoring: Water will separate in the trap. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

    • Endpoint: Disappearance of aldehyde spot (approx. 3-5 hours).

  • Workup:

    • Cool reaction to ~80°C.

    • Transfer to a separation funnel. Wash with warm water (2 x 30 mL) to remove catalyst salts.

    • Self-Validating Step: Check pH of the aqueous wash; it should be slightly acidic/neutral.

  • Crystallization:

    • Transfer the organic layer to a beaker.

    • Cool slowly to room temperature, then to 0-5°C in an ice bath. The product will precipitate as a white/off-white solid.

  • Isolation: Filter via Buchner funnel. Wash with cold toluene (10 mL) followed by hexanes (20 mL).

  • Drying: Vacuum oven at 50°C for 6 hours.

Protocol 2: Pilot Scale-Up (1kg Production)

Goal: Safe manufacture with engineered controls for heat transfer and filtration.

Process Flow Diagram

ProcessFlow Reactor 20L Glass Reactor (Jacketed, Overhead Stirrer) DeanStark Dean-Stark Unit (Water Removal) Reactor->DeanStark Vapor Washer Liquid-Liquid Extraction (Salt Removal) Reactor->Washer Reaction Mass DeanStark->Reactor Dry Solvent Return Crystallizer Crystallization Tank (Controlled Cooling) Washer->Crystallizer Organic Phase Filter Nutsche Filter (Isolation) Crystallizer->Filter Slurry Dryer Vacuum Tray Dryer (50°C, <50 mbar) Filter->Dryer Wet Cake

Figure 2: Unit operations for the kilogram-scale production batch.

Batch Formula (Target: ~1.0 kg Output)
ReagentMW ( g/mol )EquivalentsMass (kg)Moles
4-Isopropylbenzaldehyde 148.201.00.7415.0
Cyanoacetic Acid 85.061.10.4685.5
Ammonium Acetate 77.080.10.0390.5
Toluene 92.14N/A4.0 L-
Acetic Acid 60.05N/A0.1 L-
Step-by-Step Execution
Phase 1: Reaction Initiation
  • Reactor Prep: Ensure the 10L/20L jacketed reactor is clean, dry, and inerted with Nitrogen.

  • Solvent Charge: Load Toluene (3.5 L) into the reactor. Start agitation at 150 RPM.

  • Reagent Loading: Add 4-Isopropylbenzaldehyde (0.741 kg) and Cyanoacetic acid (0.468 kg).

    • Note: Cyanoacetic acid is hygroscopic and corrosive; handle with PPE.

  • Catalyst Addition: Add Ammonium Acetate (0.039 kg) and Acetic Acid (0.1 L).

  • Heating: Set jacket temperature to 130°C. Ramp internal temperature to reflux (~110°C).

Phase 2: Azeotropic Distillation
  • Water Removal: Monitor the Dean-Stark receiver.

    • Theoretical Water:[1] ~90 mL (5.0 moles).[2]

    • Action: Drain water periodically to prevent backflow.

  • Completion Check: Continue reflux until water collection ceases (approx. 6-8 hours) and HPLC confirms <1.0% residual aldehyde.

Phase 3: Workup & Crystallization
  • Salt Wash: Cool reactor to 80°C. Add warm water (1.0 L). Agitate for 15 mins, settle, and drain the lower aqueous layer (contains catalyst).

  • Distillation (Concentration): Switch condenser to distillation mode. Remove approx. 1.0 - 1.5 L of Toluene under mild vacuum (400 mbar) to concentrate the solution.

    • Why: Increasing concentration drives higher crystallization yield.

  • Controlled Cooling:

    • Ramp 1: 80°C

      
       60°C over 30 mins. (Seed with 1g pure product if available).
      
    • Ramp 2: 60°C

      
       20°C over 2 hours.
      
    • Ramp 3: 20°C

      
       0°C over 1 hour.
      
  • Aging: Hold at 0°C for 2 hours to maximize yield.

Phase 4: Isolation
  • Filtration: Discharge slurry to a Nutsche filter or centrifuge.

  • Wash: Displace mother liquor with cold Toluene (0.5 L) followed by Hexane (0.5 L) to remove yellow color impurities.

  • Drying: Dry wet cake in a vacuum tray dryer at 50-60°C until Loss on Drying (LOD) is <0.5%.

Analytical Specifications & Troubleshooting

Quality Control Table
TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Assay HPLC (C18, ACN:Water)

98.0%
Melting Point Capillary200°C - 205°C (Typical range for this class)
Residual Solvent GC-HSToluene < 890 ppm
Water Content Karl Fischer

0.5%
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Reaction stalls at 80% conversion.

    • Cause: Water is not being removed efficiently.

    • Fix: Insulate the Dean-Stark arm; ensure vigorous boil-up rate. Add fresh toluene if volume is too low.

  • Issue: Product is colored (Yellow/Orange).

    • Cause: Polymerization of aldehyde or oxidation.

    • Fix: Recrystallize from Ethanol/Water (80:20). The wash step with Hexane in the protocol is designed to strip these non-polar colored impurities.

  • Issue: Filtration is slow (Slimy cake).

    • Cause: Rapid cooling trapped impurities or formed amorphous solid.

    • Fix: Re-heat to dissolve and cool slower (Linear cooling ramp) to grow larger, filterable crystals.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , 15, 204–599. Link

  • Prajapati, D., et al. "Recent Advances in the Knoevenagel Condensation." Chem. Rev., 2012, 112, 3708-3741.
  • PubChem Compound Summary. "2-Cyano-3-(4-isopropylphenyl)acrylic acid." Link (For general chemical safety and ID verification).

  • BenchChem. "Troubleshooting low yields in Knoevenagel condensation." Link

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid in DMSO

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-2024-CIPA Subject: Resolving Solubility Issues of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid in DMSO Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-2024-CIPA Subject: Resolving Solubility Issues of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid in DMSO Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (also known as


-cyano-4-isopropylcinnamic acid ). This compound is a lipophilic, electron-deficient cinnamic acid derivative, structurally related to the monocarboxylate transporter (MCT) inhibitor 

-CHCA.

While theoretically soluble in dimethyl sulfoxide (DMSO) due to its polar aprotic nature, practical dissolution often fails due to three specific vectors: hygroscopic water uptake by DMSO , thermodynamic aggregation (stacking) , or pH-dependent precipitation upon aqueous dilution.

This guide provides a root-cause analysis and validated recovery protocols to ensure experimental consistency.

Part 1: Compound Profile & Physicochemical Constraints

Understanding the molecule is the first step to dissolving it.

PropertySpecificationImplication for Solubility
IUPAC Name 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic AcidRigid structure requires energy to break crystal lattice.
Functional Groups Carboxylic Acid (-COOH), Nitrile (-CN), Isopropyl (-CH(CH₃)₂)Amphiphilic but dominantly hydrophobic.
Predicted pKa ~3.2 - 3.8 (Acidic)The cyano group increases acidity. In neutral water, it may partially ionize, but in acidic buffers, it precipitates.
LogP (Predicted) ~3.5 - 4.0Highly lipophilic. Poor water solubility (<100 µM).
Preferred Solvent Anhydrous DMSOSolvation is driven by dipole-dipole interactions with the cyano/acid groups.

Part 2: Troubleshooting Guide (Q&A)

Q1: The compound remains cloudy in 100% DMSO even after vortexing. Why?

Diagnosis: This is likely due to Water Contamination or Crystal Lattice Energy .

  • Mechanism: DMSO is highly hygroscopic. If your DMSO bottle has been opened frequently, it may have absorbed atmospheric water. This compound is strictly hydrophobic; even 1-2% water content in DMSO can drastically reduce saturation limits, causing "oiling out" or micro-precipitation.

  • Solution:

    • Use fresh, anhydrous DMSO (stored over molecular sieves).

    • Apply Heat : Warm the solution to 40°C. The isopropyl group adds steric bulk, and the planar cyanocinnamic core promotes

      
      -
      
      
      
      stacking. Heat provides the kinetic energy to disrupt these intermolecular forces.
    • Sonication : Sonicate in a water bath at 37-40°C for 10-15 minutes.

Q2: The solution was clear, but precipitated after freezing and thawing.

Diagnosis: Nucleation seeding or Cryoprecipitation .

  • Mechanism: Freezing DMSO (m.p. 18.5°C) forces solutes into highly concentrated pockets as the solvent crystallizes. Upon thawing, these supersaturated pockets may crash out as stable crystals that are harder to redissolve than the original amorphous powder.

  • Solution:

    • Do not simply vortex. You must re-heat the sample to 37°C and sonicate until absolutely clear before use.

    • Prevention: Store aliquots to avoid repeated freeze-thaw cycles.

Q3: Precipitation occurs immediately upon adding the DMSO stock to cell culture media.

Diagnosis: Solvent Shock .

  • Mechanism: Diluting a hydrophobic compound from DMSO (LogP ~ -1.35) into water (LogP ~ -0.5) creates a drastic polarity shift. If the final concentration exceeds the thermodynamic solubility limit in water (likely <50 µM for this compound), it will precipitate.

  • Solution:

    • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in pure ethanol or a 50:50 DMSO:PBS mix (if solubility permits) before the final spike.

    • Serum Buffering: Ensure your media contains FBS (Fetal Bovine Serum) before adding the compound. Albumin in serum acts as a carrier protein, sequestering the lipophilic drug and keeping it in suspension.

Part 3: Validated Experimental Protocols

Protocol A: Standard Stock Preparation (50 mM)

Target: To create a stable, precipitant-free stock solution.

  • Calculate : Determine mass required. For 10 mL of 50 mM stock (MW ≈ 215.25 g/mol ), weigh 107.6 mg .

  • Solvent Choice : Use Anhydrous DMSO (Grade:

    
    99.9%, Water <0.005%).
    
  • Addition : Add only 70% of the calculated DMSO volume to the powder.

  • Disruption : Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 10 minutes.

  • Top-up : Add the remaining 30% DMSO to reach final volume. This accounts for the volume displacement of the powder.

  • QC : Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is too high; dilute to 25 mM.

Protocol B: The "Rescue" Method (For Crashed-Out Samples)

Target: To resolubilize samples that have precipitated in storage.

  • Heat : Place the sealed vial in a heat block set to 50°C for 15 minutes.

  • Sonicate : Transfer immediately to an ultrasonic bath (pre-warmed to 40°C). Sonicate for 20 minutes.

  • Alkaline Shift (Last Resort) : If the compound is the free acid and stubborn, add 1% volume of 1M NaOH (if compatible with downstream assay). This deprotonates the carboxylic acid (

    
    ), vastly increasing solubility, though it changes the species to its salt form.
    

Part 4: Visualizing the Solubility Pathway

The following diagram illustrates the critical decision points and physical states of the compound during preparation.

SolubilityLogic Start Solid Compound (2-cyano-3-(4-isopropylphenyl)acrylic acid) DMSO_Add Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO_Add Check1 Visual Inspection DMSO_Add->Check1 Clear Clear Solution Check1->Clear Dissolved Cloudy Cloudy / Particulates Check1->Cloudy Undissolved Dilution Dilution into Media (Aqueous Phase) Clear->Dilution Action_Heat Action: Heat to 45°C + Sonication (15 min) Cloudy->Action_Heat Step 1 Action_Dilute Action: Dilute Stock (Reduce Conc. by 50%) Cloudy->Action_Dilute Step 2 (If Heat Fails) Action_Heat->Check1 Re-inspect Action_Dilute->Check1 Precip_Check Precipitation? Dilution->Precip_Check Success Ready for Assay Precip_Check->Success No Failure Precipitation (Solvent Shock) Precip_Check->Failure Yes Fix_Serum Fix: Increase BSA/Serum OR Reduce Final Conc. Failure->Fix_Serum Fix_Serum->Dilution Retry

Caption: Logical workflow for solubilization and troubleshooting precipitation events. Blue nodes indicate starting states; Green indicates success; Red indicates failure modes requiring intervention.

Part 5: References & Authority

  • Cayman Chemical . Product Information:

    
    -Cyano-4-hydroxycinnamic Acid.[1] (Demonstrates solubility benchmarks for structural congeners: ~30 mg/mL in DMSO). Link
    
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Defines "Solvent Shock" and mitigation strategies). Link

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. (Discusses water uptake in DMSO and freeze-thaw precipitation). Link

  • Balcaen, L., et al. (2015). Solubility of compounds slightly soluble or insoluble in DMSO. ResearchGate Technical Discussions. (Peer-validated troubleshooting for hydrophobic organic acids). Link

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

overcoming steric hindrance in 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid formation

Topic: Overcoming Steric & Kinetic Barriers in 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid Synthesis Current Status: Active Ticket ID: KNOE-ISO-442 Assigned Specialist: Senior Application Scientist Diagnostic Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Kinetic Barriers in 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid Synthesis

Current Status: Active Ticket ID: KNOE-ISO-442 Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Steric" Illusion

User reports often cite "steric hindrance" when synthesizing 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid due to low yields or stalled conversion. However, a structural analysis of 4-isopropylbenzaldehyde (cuminaldehyde) reveals that the isopropyl group is in the para position—too distant to sterically block the carbonyl carbon from nucleophilic attack directly.

The Real Bottleneck: The "hindrance" is likely Thermodynamic Congestion at the elimination step, not the addition step.

  • Crowded Transition State: You are forming a trisubstituted alkene where the

    
    -carbon hosts a bulky phenyl ring (bearing an isopropyl tail) and the 
    
    
    
    -carbon hosts two electron-withdrawing groups (Cyano and Carboxylic Acid).
  • Electronic Deactivation: The isopropyl group is an electron-donating group (EDG) via induction (+I). This renders the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde, slowing the initial nucleophilic attack.

  • Solubility Issues: The lipophilic isopropyl tail often prevents the product from precipitating out of polar solvents (like ethanol) as easily as simpler analogs, leading to perceived low yields during workup.

Troubleshooting Matrix (Q&A)

Q1: The reaction turns yellow/orange but no precipitate forms after 4 hours. Is it stalled?

  • Diagnosis: The reaction likely worked, but the lipophilic isopropyl group is keeping the product solubilized in the ethanol/piperidine mixture.

  • Solution: Do not simply filter. Pour the reaction mixture into ice-cold dilute HCl (1M) . This serves two purposes:

    • Neutralizes the piperidine catalyst (stopping the reverse reaction).

    • Protonates the carboxylate salt (which is soluble) back to the free acid (insoluble), forcing precipitation.

Q2: I see starting material remaining by TLC despite refluxing. Should I add more base?

  • Diagnosis: Adding more base often promotes side reactions (Cannizzaro or decarboxylation) rather than conversion. The issue is likely water accumulation . The Knoevenagel condensation is an equilibrium process; water is a byproduct.

  • Solution: Switch from a standard reflux to a Dean-Stark apparatus using Toluene. Azeotropic removal of water drives the equilibrium to completion, effectively "pulling" the reaction over the activation energy barrier created by the electron-rich aldehyde.

Q3: The product melting point is broad/low. Is it the cis isomer?

  • Diagnosis: Knoevenagel products with bulky aromatics often form mixtures of E and Z isomers initially, though the E-isomer (trans) is thermodynamically favored to minimize steric clash between the phenyl ring and the carboxylic acid.

  • Solution: Recrystallize from Benzene/Ethanol (9:1) or Acetic Acid . Slow crystallization allows the thermodynamic E-isomer to pack selectively, excluding the Z-isomer and impurities.

Optimized Protocols
Method A: The "Steric-Buster" Protocol (Microwave-Assisted)

Best for rapid screening and overcoming electronic deactivation.

Reagents:

  • 4-Isopropylbenzaldehyde: 10 mmol (1.48 g)

  • Cyanoacetic Acid: 11 mmol (0.94 g)

  • Ammonium Acetate (

    
    ): 2 mmol (0.15 g) - Acts as a dual acid-base buffer catalyst, less sterically demanding than piperidine.
    
  • Solvent: Toluene (5 mL) or Solvent-Free.

Workflow:

  • Combine aldehyde, acid, and

    
     in a microwave-safe vial.
    
  • Irradiate at 110°C for 15 minutes (Power: 300W).

  • Workup: Cool to RT. Add Ethyl Acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove ammonium salts.

  • Dry organic layer (

    
    ) and evaporate. Recrystallize residue from Ethanol.
    
Method B: High-Purity Scale-Up (Dean-Stark)

Best for maximizing yield and purity.

ParameterSpecificationReason
Solvent Toluene or BenzeneForms azeotrope with water; high boiling point overcomes kinetic barrier.
Catalyst Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)Buffering prevents basic degradation; Acetic acid aids elimination step.
Stoichiometry 1.0 : 1.1 (Aldehyde : Acid)Slight excess of acid ensures full consumption of the expensive aldehyde.
Time 4-6 HoursUntil water collection in the trap ceases.

Step-by-Step:

  • Equip a 250mL RBF with a Dean-Stark trap and reflux condenser.

  • Add 4-isopropylbenzaldehyde (20 mmol), cyanoacetic acid (22 mmol), and Toluene (50 mL).

  • Add Piperidine (0.2 mL) and Glacial Acetic Acid (0.2 mL).

  • Reflux vigorously. Monitor water collection in the trap.

  • Critical Step: Once cooled to 80°C, if product has not crystallized, reduce volume by 50% under vacuum.

  • Cool to 0°C. Filter solids. Wash with cold Toluene, then Hexane.

Mechanistic Visualization

The following diagram illustrates the critical "Steric/Electronic Bottleneck" (Node C to D) where the bulky intermediate must undergo elimination.

KnoevenagelMechanism cluster_steric Kinetic & Steric Barrier Reactants Reactants (Aldehyde + Cyanoacetic Acid) Deprotonation Step 1: Enolate Formation (Base removes acidic proton) Reactants->Deprotonation Catalyst (Piperidine) Attack Step 2: Nucleophilic Attack (Rate slowed by +I effect of Isopropyl) Deprotonation->Attack Enolate attacks Carbonyl Intermediate Tetrahedral Intermediate (Alkoxide) Attack->Intermediate Bottleneck CRITICAL STEP: Elimination (Steric Congestion High) Intermediate->Bottleneck Proton Transfer Product Final Product (E-Isomer) Bottleneck->Product - H2O (Driven by Dean-Stark)

Caption: The reaction pathway highlights the "Bottleneck" phase where electronic deactivation (+I effect) and steric crowding during water elimination require thermal energy or azeotropic assistance to proceed.

References
  • Master Organic Chemistry. (2024). The Knoevenagel Condensation Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Knoevenagel Condensation: Doebner Modification. Retrieved from [Link]

  • Bentham Science. (2024). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

Technical Comparison Guide: 1H NMR Profiling of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-cyano-3-(4-propan-2-ylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Profiling of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (also referred to as


-cyano-4-isopropylcinnamic acid). As a derivative of cinnamic acid synthesized via Knoevenagel condensation, this compound presents specific spectroscopic challenges, particularly regarding the visibility of the carboxylic acid proton and the electronic influence of the nitrile group on vinylic shifts.

This document compares the spectral resolution and diagnostic utility of two primary NMR solvents—DMSO-d


  and CDCl

—and provides a self-validating interpretation protocol for researchers in drug discovery and organic synthesis.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must deconstruct the molecule to understand the causality behind the signal positions.

  • The Electron-Withdrawing Core: The

    
    -position contains both a nitrile (-CN) and a carboxylic acid (-COOH). This creates a zone of intense deshielding, significantly shifting the 
    
    
    
    -vinylic proton downfield.
  • The Aromatic System: The 1,4-disubstitution (para-substitution) creates a chemically equivalent axis, leading to a characteristic AA'BB' splitting pattern (often appearing as two "roofed" doublets).

  • The Aliphatic Tail: The isopropyl group acts as a weak electron-donating group (induction), providing a distinct high-field aliphatic signature useful for molar integration standards.

Experimental Methodologies

To ensure reproducibility, the following protocols for synthesis and sample preparation are recommended.

Synthesis Workflow (Knoevenagel Condensation)

The compound is typically synthesized by condensing 4-isopropylbenzaldehyde with cyanoacetic acid.

SynthesisWorkflow Reactants Reactants: 4-Isopropylbenzaldehyde + Cyanoacetic Acid Catalyst Catalysis: Piperidine/Ethanol (Reflux 2-4h) Reactants->Catalyst Knoevenagel Condensation Workup Workup: Acidification (HCl) Precipitate Formation Catalyst->Workup Cool to RT Purification Purification: Recrystallization (EtOH/Water) Workup->Purification Filter Crude Analysis Analysis: 1H NMR Sample Prep Purification->Analysis Dry Solid

Figure 1: Standard Knoevenagel condensation workflow for


-cyanocinnamic acid derivatives.
NMR Sample Preparation Protocol
  • Solvent Selection:

    • Primary: DMSO-d

      
       (99.9% D) – Recommended for full characterization.
      
    • Secondary: CDCl

      
       (99.8% D) – Recommended only for rapid checks of the aliphatic region.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: 5mm high-throughput NMR tubes (Wilmad 507-PP or equivalent).

  • Acquisition: 16 scans (minimum) with a 1-second relaxation delay (d1) to ensure quantitative integration of the acidic proton.

Comparative Analysis: Solvent Effects (DMSO-d vs. CDCl )

The choice of solvent drastically alters the appearance of the acidic and vinylic protons. The table below compares the performance of the two solvents for this specific pharmacophore.

FeatureDMSO-d

(Polar Aprotic)
CDCl

(Non-Polar)
Technical Insight
-COOH Proton Sharp/Broad Singlet (12.0–13.5 ppm) Often Invisible / Broad DMSO forms strong H-bonds with the acid, "locking" the proton and slowing exchange, making it visible. In CDCl

, rapid exchange often broadens this peak into the baseline.
Vinylic Proton ~8.20 – 8.35 ppm ~8.15 – 8.25 ppm The polar environment of DMSO causes a slight downfield shift due to solvation effects, but the singlet remains diagnostic in both.
Solubility Excellent Moderate Cinnamic acid derivatives often dimerize in CDCl

, leading to concentration-dependent shifts. DMSO prevents dimerization.
Water Signal 3.33 ppm 1.56 ppm In CDCl

, the water peak can overlap with the isopropyl methyl doublet (~1.3 ppm) if the solvent is "wet."

Recommendation: Use DMSO-d


  for publication-quality spectra to prove the existence of the carboxylic acid moiety.

Detailed Spectral Interpretation (in DMSO-d )

The following data is synthesized from high-fidelity analog comparisons (e.g.,


-cyano-4-hydroxycinnamic acid and ethyl esters) and theoretical shift prediction models.
Table 1: Signal Assignment
RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Justification
Acidic 12.5 – 13.5Broad Singlet1H-COOH Highly deshielded by carbonyl anisotropy and H-bonding.
Vinylic 8.20 – 8.30Singlet1H-C=CH -Deshielded by the conjugated system, the -CN group (anisotropy), and the -COOH group. Appears as a singlet because C2 has no protons.
Aromatic 7.90 – 8.00Doublet (

Hz)
2HAr-H (ortho to alkene)Deshielded by the electron-withdrawing alkene chain. Part of AA'BB' system.[1]
Aromatic 7.40 – 7.50Doublet (

Hz)
2HAr-H (ortho to isopropyl)Shielded relative to the other aromatic protons due to the electron-donating induction of the isopropyl group.
Aliphatic 2.90 – 3.00Septet (

Hz)
1H-CH (CH

)

Benzylic methine. Split into a septet by the 6 adjacent methyl protons.
Aliphatic 1.20 – 1.25Doublet (

Hz)
6H-CH(CH

)

Methyl protons. Split into a doublet by the single methine proton.
Diagnostic Logic Tree

Use the following logic flow to validate your product structure.

NMRLogic Start Start Analysis (DMSO-d6) CheckVinyl Check 8.2-8.3 ppm: Is there a Singlet? Start->CheckVinyl CheckAliphatic Check 1.2 & 2.9 ppm: Isopropyl Pattern? CheckVinyl->CheckAliphatic Yes FailVinyl FAIL: If Doublet: Missing CN? If Absent: Saturated bond? CheckVinyl->FailVinyl No CheckAromatic Check 7.4-8.0 ppm: AA'BB' Pattern? CheckAliphatic->CheckAromatic Yes FailAliphatic FAIL: Check Starting Material (Aldehyde) CheckAliphatic->FailAliphatic No Valid Structure Confirmed: 2-cyano-3-(4-isopropylphenyl)acrylic acid CheckAromatic->Valid Yes (2 Doublets) FailAromatic FAIL: Check Substitution Pattern CheckAromatic->FailAromatic No

Figure 2: Step-by-step diagnostic logic for validating the target structure.

Troubleshooting & Anomalies

  • Missing -COOH Peak:

    • Cause: Wet solvent or rapid exchange.

    • Solution: Add 1-2 drops of D

      
      O (peak disappears completely, confirming identity) or switch to dry DMSO-d
      
      
      
      .
  • Vinylic Proton Splitting:

    • Observation: The singlet at 8.2 ppm appears as a doublet.

    • Cause: Long-range coupling (

      
      ) with aromatic protons is rare but possible in high-resolution fields (>600 MHz). Usually, it remains a singlet.
      
  • Cis/Trans Isomerism:

    • The Knoevenagel condensation typically yields the (E)-isomer (trans) as the major product due to steric hindrance between the phenyl ring and the carboxylic acid/ester group. If a minor set of peaks appears (e.g., vinylic H slightly upfield), it is likely the (Z)-isomer.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Compound Interest. (2015).[1] "A Guide to 1H NMR Chemical Shift Values."

  • BenchChem. (2025).[3] "An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid."

  • Alfa Chemistry. "Knoevenagel Condensation Mechanisms and Applications."

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for Cinnamic Acid derivatives).

Sources

Comparative

FTIR spectral analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid functional groups

Title: FTIR Spectral Analysis of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid: A Comparative Technical Guide Executive Summary This guide provides a rigorous spectral analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2...

Author: BenchChem Technical Support Team. Date: February 2026

Title: FTIR Spectral Analysis of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid: A Comparative Technical Guide

Executive Summary This guide provides a rigorous spectral analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (also known as


-cyano-4-isopropylcinnamic acid). As a critical intermediate in the synthesis of UV-blocking agents and pharmacological precursors, the precise characterization of this compound is essential for validating Knoevenagel condensation protocols.

This document moves beyond basic peak listing. It functions as a comparative instrument, contrasting the target compound’s infrared signature against its precursors—4-isopropylbenzaldehyde (Cuminaldehyde) and Cyanoacetic acid —to establish a self-validating quality control workflow.

Compound Profile & Synthesis Context

To interpret the spectrum accurately, one must understand the molecular assembly. The target compound is synthesized via a Knoevenagel condensation, creating a conjugated system that significantly alters the vibrational frequencies of the constituent functional groups.

Reaction Pathway:

  • Electrophile: 4-Isopropylbenzaldehyde (Cuminaldehyde).

  • Nucleophile: Cyanoacetic acid.[1]

  • Transformation: Formation of an

    
    -unsaturated acid with a nitrile substituent.
    

Key Structural Features for FTIR Detection:

  • Conjugated Nitrile (

    
    ):  The cyano group is attached to an alkene, lowering its wavenumber compared to alkyl nitriles.
    
  • Carboxylic Acid (

    
    ):  Exists primarily as a hydrogen-bonded dimer in solid phase.
    
  • Isopropyl Group (

    
    ):  Provides a unique "fingerprint" marker distinguishing this derivative from other cinnamic acids.
    

SynthesisPath Aldehyde 4-Isopropylbenzaldehyde (Precursor A) Product 2-Cyano-3-(4-isopropylphenyl) prop-2-enoic Acid (Target) Aldehyde->Product + Knoevenagel Condensation (- H2O) CyanoAcid Cyanoacetic Acid (Precursor B) CyanoAcid->Product

Figure 1: Synthesis pathway highlighting the convergence of precursors into the conjugated target system.

Comparative Spectral Analysis

The power of FTIR in this context lies in differential diagnosis . You are not just looking for the presence of the product; you are confirming the absence of reactants.

The "Diagnostic Trinity" (Functional Group Region)

The three most critical regions for validating this structure are the Nitrile, Carbonyl, and Alkene bands.

Functional GroupVibration ModeTarget Compound (

)
Precursor ComparisonMechanistic Insight
Nitrile (

)
Stretching2215 – 2225 Cyanoacetic acid: ~2260

Conjugation with the C=C double bond reduces the bond order, shifting the peak to a lower frequency (Red Shift).
Carboxylic Acid (

)
Stretching1680 – 1710 Aldehyde: ~1700

(sharp)
The acid carbonyl is broad and intense. It appears at a lower frequency than non-conjugated acids due to resonance with the

-unsaturation.
Alkene (

)
Stretching1590 – 1610 Aldehyde: Absent (in this region)Formation of the trisubstituted double bond. Often overlaps with aromatic ring breathing modes but appears as a distinct shoulder or enhancement.
The Isopropyl Fingerprint (Substituent Region)

While the functional groups confirm the class of the molecule (cyanocinnamic acid), the isopropyl group confirms the identity of the derivative.

  • C-H Stretching (2980–2870

    
    ):  Look for the asymmetric and symmetric methyl stretches. The isopropyl group adds significant intensity here compared to unsubstituted cinnamic acid.
    
  • Gem-Dimethyl Doublet (1385 & 1365

    
    ):  This is the definitive marker  for the isopropyl group. A single methyl group shows one peak; the isopropyl "gem-dimethyl" configuration splits this bending vibration into a distinct doublet of equal intensity.
    
    • Note: If this doublet is missing or appears as a singlet, the starting material may have been incorrect (e.g., 4-methylbenzaldehyde instead of 4-isopropyl).

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as moisture interference with the OH band), follow this optimized protocol.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Best for: High-resolution analysis of the fingerprint region and sharp nitrile peaks.

  • Protocol:

    • Dry the sample in a vacuum desiccator for 2 hours to remove surface moisture.

    • Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr (1:150 ratio).

    • Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < 2

      
      m to avoid Christiansen effect).
      
    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Scan Parameters: 32 scans, 4

      
       resolution.
      
Method B: ATR (Attenuated Total Reflectance)
  • Best for: Rapid QC and high-throughput screening.

  • Protocol:

    • Ensure the Diamond/ZnSe crystal is clean (background scan must be flat).

    • Place solid sample to cover the crystal eye.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences at high wavenumbers (OH/CH regions).

Validation Logic: The "Go/No-Go" Decision Tree

Use the following logical flow to validate your synthesis product based on the spectral data collected.

ValidationLogic Start Start Spectral Analysis CheckCN Check 2215-2225 cm-1 (Nitrile Peak) Start->CheckCN CheckAldehyde Check 2720 cm-1 (Aldehyde C-H doublet) CheckCN->CheckAldehyde Peak Present ResultFail1 FAIL: No Reaction (Precursors present) CheckCN->ResultFail1 Peak Absent or at 2260 cm-1 CheckGem Check 1385/1365 cm-1 (Gem-Dimethyl Doublet) CheckAldehyde->CheckGem Peak Absent ResultFail2 FAIL: Incomplete Conversion (Aldehyde remaining) CheckAldehyde->ResultFail2 Peak Present ResultPass PASS: Target Compound Confirmed CheckGem->ResultPass Doublet Present ResultFail3 FAIL: Wrong Derivative (Not Isopropyl) CheckGem->ResultFail3 Singlet/Absent

Figure 2: Logic gate for spectral validation. This workflow prioritizes the detection of reaction completion (loss of aldehyde) followed by structural identity (isopropyl marker).

Comparative Data Summary

The table below summarizes the critical shifts that prove the chemical transformation.

FeaturePrecursor: 4-IsopropylbenzaldehydePrecursor: Cyanoacetic AcidTarget Product
C=O Stretch ~1700

(Aldehyde)
~1720

(Acid)
1690–1710

(Conj. Acid)
C-H (Aldehyde) 2820 & 2720

(Doublet)
AbsentAbsent (Critical Purity Check)
C

N Stretch
Absent~2260

2215–2225

OH Stretch Absent2500–3300

2500–3300

(Broad)
Gem-Dimethyl 1385/1365

Absent1385/1365

References

  • Mojica, E. R., Vedad, J., & Desamero, R. Z. (2015).[2] Vibrational analysis of

    
    -cyanohydroxycinnamic acid. Journal of Molecular Structure, 1094, 203-209.[2] Link
    
  • PubChem. (2025).[3][4] 2-Cyano-3-(4-isopropylphenyl)acrylic acid (Compound Summary). National Library of Medicine. Link

  • Ciemięga, A., Maresz, K., & Mrowiec-Białoń, J. (2024). Bifunctionalised acid-base hierarchically structured monolithic microreactor for continuous-flow tandem catalytic process of cyanocinnamate synthesis.[5] Chemical Engineering Journal. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Gem-Dimethyl assignments).

Sources

Validation

structural comparison of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid and cinnamic acid derivatives

Executive Summary This guide provides a technical analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (hereafter referred to as CIPA ), a specialized derivative of the phenylpropanoid class. While unsubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (hereafter referred to as CIPA ), a specialized derivative of the phenylpropanoid class. While unsubstituted cinnamic acid serves as a general antioxidant and metabolic precursor, the introduction of an


-cyano group and a para-isopropyl moiety drastically shifts the molecule's pharmacological profile from a passive substrate to a potent Monocarboxylate Transporter (MCT) inhibitor .

This analysis contrasts CIPA against two benchmarks:

  • Cinnamic Acid (CA): The parent scaffold.

  • 
    -Cyano-4-hydroxycinnamic Acid (CHC):  The industry-standard MCT1 inhibitor.
    

Key Finding: CIPA retains the essential pharmacophore for MCT inhibition found in CHC but exhibits significantly higher lipophilicity (


 vs. 

), suggesting enhanced blood-brain barrier (BBB) permeability and distinct tissue distribution profiles.

Part 1: Structural & Physicochemical Analysis[1]

The biological divergence of CIPA stems from two critical structural modifications to the cinnamic acid backbone.

The -Cyano Effect (Electronic)

In standard cinnamic acid, the


-carbon is moderately nucleophilic. The addition of a cyano group (

) at the

-position exerts a strong electron-withdrawing effect (

and

effects).
  • Acidity: The

    
     of the carboxylic acid drops from ~4.4 (CA) to ~3.6 (CIPA/CHC), ensuring the molecule is anionic at physiological pH, a requirement for binding to the cationic arginine residues in the MCT transmembrane pore.
    
  • Electrophilicity: The

    
    -carbon becomes a potent Michael acceptor, capable of reversible covalent interactions with cysteine residues in target proteins (e.g., Keap1 or specific kinase domains).
    
The para-Isopropyl Effect (Steric/Lipophilic)

While CHC possesses a para-hydroxyl group (H-bond donor), CIPA features a para-isopropyl group.

  • Lipophilicity: The isopropyl group drives the partition coefficient (

    
    ) upward, facilitating passive diffusion across lipid bilayers independent of active transport.
    
  • Metabolic Stability: Unlike the phenolic hydroxyl of CHC, which is prone to rapid glucuronidation (Phase II metabolism), the isopropyl group is relatively metabolically stable, though susceptible to slow CYP450 oxidation.

Comparative Data Table
FeatureCinnamic Acid (CA)

-Cyano-4-OH-Cinnamic Acid (CHC)
CIPA (Target)
Structure Unsubstituted

-CN, p-OH

-CN, p-Isopropyl
Primary Activity Antioxidant / PrecursorPotent MCT1 InhibitorLipophilic MCT Inhibitor
MW ( g/mol ) 148.16189.17215.25
Calc. LogP ~2.1~1.8~3.5
pKa (COOH) 4.443.63.6
Michael Acceptor WeakStrongStrong
BBB Permeability ModerateLow (Polar)High

Part 2: Synthesis Protocol (Self-Validating)

The synthesis of CIPA utilizes a Knoevenagel Condensation .[1][2] This protocol is designed for high yield and purity without chromatographic purification, relying on the solubility differential of the product.

Workflow Diagram

SynthesisWorkflow Reagents Reagents: 4-Isopropylbenzaldehyde Cyanoacetic Acid Reaction Reflux (80°C, 2-4 Hours) Reagents->Reaction Catalyst Catalyst: Piperidine (cat.) Ethanol (Solvent) Catalyst->Reaction Precipitation Acidification/Cooling (Precipitates Product) Reaction->Precipitation Monitor TLC Purification Recrystallization (Ethanol/Water) Precipitation->Purification Product Pure CIPA (White/Pale Yellow Solid) Purification->Product

Figure 1: Optimized Knoevenagel condensation workflow for CIPA synthesis.

Step-by-Step Methodology

Objective: Synthesize 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid.

  • Reactant Preparation:

    • In a 100 mL round-bottom flask, dissolve 4-isopropylbenzaldehyde (10 mmol, 1.48 g) and cyanoacetic acid (10 mmol, 0.85 g) in Ethanol (20 mL).

  • Catalysis:

    • Add Piperidine (5 drops, approx. 0.1 mL) as a base catalyst.

    • Note: Piperidine deprotonates the cyanoacetic acid to form the active enolate.

  • Reflux:

    • Heat the mixture to reflux (80°C) with stirring for 3 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) acidified with 1M HCl (to pH 2-3). This ensures the carboxylic acid is protonated and precipitates.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from hot Ethanol/Water (1:1).

    • Dry in a vacuum oven at 50°C.

    • Expected Yield: 80-90%.

Part 3: Biological Performance & Mechanism[4]

Mechanism of Action: MCT Inhibition

Monocarboxylate Transporters (MCTs) facilitate the passive transport of lactate, pyruvate, and ketone bodies.[3][4] Tumors relying on the Warburg effect overexpress MCT1/4 to export lactate and prevent acidification.

  • Pharmacophore: The essential pharmacophore for MCT inhibition is an anionic carboxylate (binding Arg145 in MCT1) linked to a hydrophobic aromatic region.

  • CIPA Advantage: The

    
    -cyano group locks the molecule in a planar conformation and increases acidity, strengthening the ionic bond. The isopropyl tail of CIPA occupies the hydrophobic pocket more effectively than the hydroxyl group of CHC, potentially leading to higher affinity binding  (lower 
    
    
    
    ) in hydrophobic pockets.
SAR Visualization

SAR_Mechanism cluster_molecule CIPA Structure MCT1 MCT1 Transmembrane Channel (Arg145 Residue) Acid Carboxylate Anion (Ionic Interaction) Acid->MCT1 Electrostatic Cyano Alpha-Cyano Group (Planarity & Acidity) Cyano->Acid Inductive Effect Ring Phenyl Ring (Pi-Stacking) Ring->MCT1 Van der Waals Tail Isopropyl Group (Hydrophobic Pocket Fill) Tail->MCT1 Steric Fit

Figure 2: Structure-Activity Relationship (SAR) of CIPA binding to MCT1.[5]

Part 4: Experimental Validation Protocols

To validate CIPA against CHC, the following assay is recommended.

Protocol: C-Lactate Transport Inhibition Assay

Objective: Determine the


 of CIPA for lactate transport inhibition in MCT1-expressing cells (e.g., RBE4 or Ehrlich Lettré tumor cells).
  • Cell Preparation:

    • Culture cells in DMEM. Wash 3x with Tyrode’s buffer (pH 7.4) prior to assay.

  • Inhibitor Incubation:

    • Prepare CIPA and CHC stock solutions in DMSO.

    • Incubate cells with varying concentrations (10 nM to 100

      
      M) of CIPA or CHC for 10 minutes. Keep DMSO concentration <0.5%.
      
  • Uptake Phase:

    • Add L-[

      
      C]Lactate (0.5 
      
      
      
      Ci/mL) to the buffer.
    • Incubate for exactly 60 seconds (initial rate conditions).

  • Termination:

    • Rapidly aspirate buffer and wash cells 3x with ice-cold stop solution (Tyrode’s + 500

      
      M CHC).
      
    • Note: The high concentration of CHC in the stop solution prevents efflux during washing.

  • Quantification:

    • Lyse cells in 0.1M NaOH.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Uptake vs. Log[Inhibitor].

    • Calculate

      
       using non-linear regression.
      

Expected Result: CIPA should exhibit an


 in the low micromolar or nanomolar range, comparable to or superior to CHC, with enhanced potency in high-lipid environments due to the isopropyl group.

References

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[6] Kinetics and specificity for substrates and inhibitors.[6][7] Biochemical Journal, 148(1), 85-96. Link

  • Ovens, M. J., et al. (2010). The inhibition of monocarboxylate transporter 1 (MCT1) by α-cyano-4-hydroxycinnamic acid derivatives.[7] Biochemical Journal. (General SAR context for alpha-cyano cinnamates).

  • Gilanizadeh, M., & Zeynizadeh, B. (2018). Synthesis of Knoevenagel adducts using cyanoacetic acid.
  • PubChem Compound Summary. (2023). (2Z)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid (CHC Data for comparison). Link

  • MedChemExpress. (2023).

    
    -Cyano-4-hydroxycinnamic acid.[4][7][8][9] Link
    

Sources

Comparative

Reference Standard Qualification Guide: 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

CAS: 25554-21-6 | Formula: C₁₃H₁₃NO₂ | MW: 215.25 Da Synonyms: -Cyano-4-isopropylcinnamic acid; 2-Cyano-3-(4-isopropylphenyl)acrylic acid Executive Summary & Scientific Context In pharmaceutical development, 2-cyano-3-(4...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 25554-21-6 | Formula: C₁₃H₁₃NO₂ | MW: 215.25 Da Synonyms:


-Cyano-4-isopropylcinnamic acid; 2-Cyano-3-(4-isopropylphenyl)acrylic acid
Executive Summary & Scientific Context

In pharmaceutical development, 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid serves two critical roles: as a lipophilic analog in Structure-Activity Relationship (SAR) studies for monocarboxylate transporter (MCT) inhibitors (structurally related to


-CHCA), and as a key process impurity in the synthesis of drugs containing the 4-isopropylbenzylidene moiety.

Unlike common reagents, the analysis of this compound requires rigorous distinction between its E and Z isomers and quantification of the potential decarboxylated degradation products. This guide compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives, demonstrating why "purity by area%" is insufficient for regulatory submissions.

Comparative Analysis: Reference Standard vs. Reagent Grade

The primary "alternative" to a qualified Reference Standard is the use of high-purity Reagent Grade material. While cost-effective for early discovery, Reagent Grade materials lack the metrological traceability required for GMP release testing.

Table 1: Performance & Risk Profile Comparison

FeatureQualified Reference Standard (Primary/Secondary) Reagent Grade Alternative (Research Use) Impact on Data Integrity
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents) Chromatographic Purity (Area %) Reagent grade often overestimates content by ignoring volatiles and inorganic salts, leading to potency errors of 2-5%.
Isomeric Definition Explicit E/Z ratio defined (typically >99% E-isomer).Often undefined mixture of E/Z isomers.The Z-isomer has significantly different extinction coefficients, skewing UV-based quantification.
Traceability Traceable to SI units or Compendial Standard (USP/EP).Batch-specific, no external traceability.Lack of traceability invalidates method validation (ICH Q2) for regulatory filing.
Water Content Quantified by Karl Fischer (KF) titration."Loss on Drying" (LOD) or not reported.This compound is hygroscopic; ignoring water content causes systematic weighing errors.
Technical Deep Dive: Analytical Protocols

To establish this compound as a Reference Standard, a "Self-Validating" system must be employed using orthogonal methods.

Protocol A: Isomeric Purity & Potency by HPLC-DAD

Rationale: The cyano-acrylic acid backbone is susceptible to photo-isomerization. This method separates the E and Z isomers and the starting material (4-isopropylbenzaldehyde).

  • Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of -COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 285 nm (Lambda max for the conjugated system).

  • Acceptance Criteria: Main peak retention ~12-14 min. Resolution (

    
    ) > 2.0 between main peak and 4-isopropylbenzaldehyde impurity.
    
Protocol B: Structural Confirmation by 1H-NMR

Rationale: NMR is the only technique that definitively confirms the isopropyl group integrity and the olefinic geometry.

  • Solvent: DMSO-

    
     (Prevents carboxyl proton exchange).
    
  • Key Diagnostic Signals:

    • 
       1.22 ppm (d, 6H): Isopropyl methyls.
      
    • 
       2.95 ppm (sept, 1H): Isopropyl methine.
      
    • 
       8.15 ppm (s, 1H): Olefinic proton (
      
      
      
      ). Note: A shift >0.5 ppm here usually indicates Z-isomer contamination.
Validation Logic & Workflow

The following diagram illustrates the decision logic for qualifying a batch of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid. This workflow ensures that "Reagent Grade" material is never mistakenly used for "Release Testing."

ReferenceStandardQualification Start Raw Material (CAS 25554-21-6) HPLC 1. HPLC Purity Check (Area %) Start->HPLC Decision1 Purity > 98.0%? Single Isomer? HPLC->Decision1 NMR 2. qNMR / Structural ID (Isomeric Ratio) NMR->Decision1 Reject REJECT / PURIFY (Recrystallize from EtOH) Decision1->Reject No KF_TGA 3. Volatiles Analysis (Karl Fischer + TGA) Decision1->KF_TGA Yes MassBal 4. Mass Balance Calculation Potency = (100 - Imp% - H2O% - Solv%) KF_TGA->MassBal Final QUALIFIED REFERENCE STANDARD (Valid for ICH Q2 Method Validation) MassBal->Final

Figure 1: Decision tree for qualifying the reference standard, prioritizing mass balance over simple chromatographic purity.

Critical Handling & Stability Data
  • Light Sensitivity: The

    
    -cyanoacrylate moiety is photo-active. Standards must be stored in amber vials. Exposure to ambient lab light for >4 hours can induce 2-5% E-to-Z isomerization.
    
  • Hygroscopicity: The free acid form is moderately hygroscopic. Always equilibrate to room temperature in a desiccator before weighing for quantitative stock solutions.

References
  • Santa Cruz Biotechnology. (2Z)-2-cyano-3-(4-isopropylphenyl)acrylic acid Product Data.[2] Retrieved from

  • BenchChem. Validating the Purity of a Synthesized Cinnamic Acid Reference Standard: A Comparative Guide. Retrieved from

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Guidance on mass balance calculation). Retrieved from

  • Sigma-Aldrich. Cinnamic Acid Derivatives and MALDI Matrices. (Context on structural analogs and purification). Retrieved from

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid
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Reactant of Route 2
2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid
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